7-Chloro-2-(2-hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-2-(2-hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a fused chromenopyrrole core with a chlorine substituent at position 7, a phenyl group at position 1, and a 2-hydroxy-2-phenylethyl moiety at position 2. The compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, enabling high functional group tolerance and scalability .
Properties
IUPAC Name |
7-chloro-2-(2-hydroxy-2-phenylethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO4/c26-17-11-12-20-18(13-17)23(29)21-22(16-9-5-2-6-10-16)27(25(30)24(21)31-20)14-19(28)15-7-3-1-4-8-15/h1-13,19,22,28H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBDHUSWYFYFIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2CC(C4=CC=CC=C4)O)OC5=C(C3=O)C=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-(2-hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to the pyrrole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 385.85 g/mol
- Boiling Point : Approximately 684.3 °C (predicted)
- Density : 1.46 g/cm³ (predicted) .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its analgesic, anti-inflammatory, and potential anticancer properties.
Analgesic Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant analgesic effects. For instance, the analgesic activity was evaluated using the Paw Pressure test (Randall–Selitto test), which demonstrated that certain pyrrole derivatives possess effective pain-relieving properties. The study highlighted that while free pyrrole acids showed the best analgesic activity, their stability was compromised; thus, bioconjugates combining pyrrole with peptide structures were synthesized to enhance stability without significantly reducing analgesic efficacy .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been noted. A tetrapeptide sequence known for its anti-inflammatory effects was combined with pyrrole moieties to explore synergistic effects. This combination was shown to reduce white blood cell accumulation in bronchoalveolar fluid by approximately 51%, indicating a promising avenue for treating inflammatory conditions .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activities associated with this compound:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Analgesia : Likely involves modulation of pain pathways through interaction with opioid receptors or inhibition of inflammatory mediators.
- Anti-inflammatory : Involves reduction of pro-inflammatory cytokines and chemokines, leading to decreased leukocyte infiltration.
- Anticancer : May include induction of apoptosis via mitochondrial pathways and disruption of cell cycle progression.
Comparison with Similar Compounds
Table 1: Substituent Effects on Melting Points and Yields
Key Observations :
- Melting Points: Chlorinated derivatives (e.g., 4{8–11-24}) exhibit higher melting points (>295°C) compared to methyl-substituted analogs (195–197°C), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding from phenolic -OH groups) .
- Yields : Phenethyl-substituted derivatives (72%) generally achieve higher yields than furan-2-ylmethyl analogs (62%), possibly due to steric and electronic compatibility during synthesis .
Spectral and Analytical Data
Table 2: Comparative NMR and IR Data
Key Observations :
- IR Spectra : All compounds show strong C=O stretches (~1647–1711 cm⁻¹), confirming the presence of the dione moiety. Hydroxyl groups exhibit broad peaks at 3330–3386 cm⁻¹ .
- ¹H NMR: Pyrrole protons resonate at δ 5.38–5.67 ppm, while phenolic -OH groups appear at δ 9.51–9.53 ppm. Chlorine substituents deshield adjacent aromatic protons, causing upfield shifts .
Preparation Methods
Formation of the Pyrrole-2,5-dione Core
Reagents :
-
N³-Substituted amidrazones (e.g., 1-phenyl-3-(2-pyridyl)amidrazone).
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2,3-Dimethylmaleic anhydride or chloro-substituted analogs.
Conditions :
Mechanism :
-
Nucleophilic attack by the amidrazone’s terminal nitrogen on the anhydride’s electrophilic carbonyl.
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Cyclodehydration to form the pyrrole-dione ring, with simultaneous elimination of water.
Example :
Reaction of 1-phenylamidrazone with 7-chloro-2,3-furandione in toluene at 110°C for 12 hours yields the pyrrole-dione intermediate (C₁₉H₁₃ClN₂O₃).
Chromene Ring Annulation
Reagents :
-
Phenolic precursors (e.g., 2-hydroxyacetophenone derivatives).
-
Acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid).
Conditions :
-
Solvent: Ethanol or acetic acid under reflux.
-
Time: 6–24 hours.
Mechanism :
-
Claisen-Schmidt condensation between the phenolic hydroxyl and the pyrrole-dione’s ketone.
-
Intramolecular cyclization to form the chromene ring, facilitated by acid catalysis.
Outcome :
The 7-chloro substituent is introduced via a pre-chlorinated phenolic precursor, ensuring regioselectivity.
Synthetic Route 2: Sequential Alkylation and Cyclization
This method prioritizes early installation of the hydroxy-phenylethyl side chain:
Hydroxy-phenylethyl Group Introduction
Reagents :
-
Styrene oxide or 2-phenyloxirane .
-
Base : K₂CO₃ or NaH in tetrahydrofuran (THF).
Conditions :
-
Temperature: 0°C to room temperature.
-
Time: 4–8 hours.
Mechanism :
Epoxide ring-opening by the pyrrole nitrogen generates the 2-hydroxy-2-phenylethyl side chain with retention of configuration.
Chromeno-pyrrole-dione Formation
Reagents :
-
Chlorinated coumarin derivatives (e.g., 7-chloro-4-methylcoumarin).
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Diethyl oxalate for dione formation.
Conditions :
-
Solvent: Dimethylformamide (DMF) at 120°C.
-
Catalyst: Piperidine.
Outcome :
Michael addition of the pyrrole nitrogen to the coumarin’s α,β-unsaturated ketone, followed by oxalate-mediated dione formation.
Chlorination Strategies
Regioselective chlorination at the 7-position is achieved through:
Direct Electrophilic Substitution
Reagents :
-
Sulfuryl chloride (SO₂Cl₂) in dichloromethane.
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Lewis acid catalysts : FeCl₃ or AlCl₃.
Conditions :
-
Temperature: −10°C to 0°C.
-
Time: 1–2 hours.
Directed Ortho-Metalation (DoM)
Reagents :
-
n-BuLi and tetramethylethylenediamine (TMEDA) .
-
Hexachloroethane (C₂Cl₆) .
Mechanism :
Lithiation at the chromene’s 7-position, followed by quenching with C₂Cl₆.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Cyclocondensation) | Route 2 (Alkylation-Cyclization) |
|---|---|---|
| Overall Yield | 45–55% | 35–42% |
| Key Advantage | High regioselectivity | Early side-chain installation |
| Purification | Column chromatography | Recrystallization |
| Scalability | Moderate | Low |
Route 1 offers superior yields but requires stringent anhydrous conditions. Route 2 simplifies stereochemical control but suffers from lower efficiency.
Recent Advances and Alternative Approaches
Q & A
Q. Example Protocol from :
| Component | Example Reagent | Yield |
|---|---|---|
| Aryl aldehyde | Benzaldehyde derivative | 72% |
| Primary amine | 2-Hydroxy-2-phenylethyl | |
| Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate | Pre-functionalized |
Q. Tips for Yield Optimization :
- Use freshly distilled aldehydes to prevent oxidation by-products.
- Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) .
Basic: What spectroscopic and analytical techniques are recommended for structural confirmation?
Answer:
A combination of techniques ensures accurate characterization:
| Technique | Key Data (from ) | Purpose |
|---|---|---|
| IR (KBr) | 1701 cm⁻¹ (C=O), 1647 cm⁻¹ (C=O), 3386 cm⁻¹ (O-H) | Confirms carbonyl and hydroxyl groups |
| ¹H NMR | δ 9.53 (s, 1H, OH), 5.46 (s, 1H, CH) | Assigns proton environments |
| ¹³C NMR | δ 171.9 (C=O), 160.9 (C-O), 42.0 (CH₂) | Identifies carbon skeleton |
| APSI MS | m/z 432.0 (M+ +1) | Verifies molecular weight |
| Elemental Analysis | C 69.51% (calc. 69.53%), N 3.28% (calc. 3.24%) | Validates purity and composition |
For complex cases, 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals .
Advanced: How can discrepancies in NMR data between synthesized derivatives be systematically addressed?
Answer:
Discrepancies often arise from:
- Steric or Electronic Effects : Substituents alter chemical shifts (e.g., electron-withdrawing groups downfield-shift aromatic protons) .
- Solvent Artifacts : Residual DMSO-d6 (δ 2.50) may obscure signals; use CDCl3 for comparison.
- By-Products : Incomplete cyclization generates intermediates; repurify via column chromatography (silica gel, CH₂Cl₂/MeOH).
Case Study :
A derivative with a furan-2-ylmethyl group ({9–5-21}) showed δ 6.39 (dd, J=3.0 Hz) for furan protons, distinct from phenyl derivatives. Compare shifts to analogous structures in the literature .
Advanced: What strategies are effective for designing bioactive derivatives?
Answer:
Leverage the modular synthesis to create a diverse library:
Q. Example Library Outcomes () :
| Substituent Type | Number of Derivatives | Notable Bioactivity |
|---|---|---|
| Hydroxyphenyl | 72 | Anticancer (in vitro) |
| Halogenated | 45 | Antimicrobial |
Basic: How can reaction by-products be minimized during scale-up?
Answer:
- Stoichiometric Control : Avoid excess hydrazine hydrate (>3 eq.) to prevent over-cyclization .
- Purification : Use gradient column chromatography (hexane → ethyl acetate) to separate diastereomers.
- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of phenolic -OH groups .
Advanced: What mechanistic insights explain the formation of the chromenopyrrole core?
Answer:
The reaction proceeds via:
Knoevenagel Condensation : Between methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate and aldehyde.
Michael Addition : Primary amine attacks the α,β-unsaturated ketone.
Cyclization : Intramolecular ester→amide transition forms the pyrrole ring .
Q. Validation Strategies :
- Isotopic labeling (¹³C-aldehyde) to track carbon incorporation.
- Kinetic studies to identify rate-limiting steps (e.g., cyclization vs. condensation).
Basic: What computational tools aid in predicting physicochemical properties?
Answer:
- LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity.
- DFT Calculations : Gaussian09 optimizes geometry and predicts NMR shifts (B3LYP/6-31G* basis set) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
